molecular formula C14H10BrNO5S B3317230 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate CAS No. 957482-04-1

4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate

Cat. No.: B3317230
CAS No.: 957482-04-1
M. Wt: 384.2 g/mol
InChI Key: UNRSKOJEWWAKMS-UHFFFAOYSA-N
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Description

4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate ( 957482-04-1) is an organosulfur ester of interest in scientific research for its potential biological activities and utility as a chemical intermediate . With the molecular formula C₁₄H₁₀BrNO₅S and a molecular weight of 384.20 g/mol, its structure incorporates a bromophenyl group, a sulfinyl linkage, and a 2-nitrophenyl substituent, which collectively contribute to its chemical reactivity and research value . In biological research, this compound has shown significant promise in vitro, demonstrating antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli , as well as exhibiting anticancer properties by inducing apoptosis and cell cycle arrest in specific cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) . The proposed mechanism of action involves the sulfinyl group participating in cellular redox reactions, potentially influencing oxidative stress pathways, while the nitro group may undergo reduction to form reactive intermediates that interact with biological macromolecules . From a chemistry perspective, the compound serves as a versatile synthetic intermediate. The sulfinyl group can be further oxidized to a sulfone, and the nitro group can be reduced to an amine, enabling the synthesis of more complex molecules . Its synthesis typically involves the reaction of 4-bromophenol with 2-nitrobenzenesulfinyl chloride under controlled conditions . This compound is supplied for laboratory research purposes only and is not intended for human or veterinary diagnostic or therapeutic use . Researchers are advised to handle this compound with appropriate safety precautions.

Properties

IUPAC Name

(4-bromophenyl) 2-(2-nitrophenyl)sulfinylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO5S/c15-10-5-7-11(8-6-10)21-14(17)9-22(20)13-4-2-1-3-12(13)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRSKOJEWWAKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate typically involves the reaction of 4-bromophenol with 2-nitrobenzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The sulfinyl group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three key analogs (Table 1) based on substituent variations and functional group effects.

Table 1: Structural and Physical Properties of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate C₁₄H₁₀BrNO₅S 392.25 4-Br, 2-NO₂, sulfinyl Not reported
Benzyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate C₁₆H₁₅NO₇S₂ 405.42 4-SO₂Me, 2-NO₂, benzyl ester Not reported
(4-Butylphenyl) 2-(2-nitrophenyl)sulfinylacetate C₁₈H₁₉NO₅S 385.41 4-butyl, 2-NO₂, sulfinyl Not reported
Methyl 2-(2-nitrophenyl)sulfinylacetate C₉H₈NO₅S 257.23 Methyl ester, 2-NO₂, sulfinyl Not reported

Electronic and Steric Effects

  • 4-Bromophenyl vs.
  • Sulfinyl vs. Sulfonyl : Benzyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate contains a sulfonyl group (SO₂), which is more electron-withdrawing than the sulfinyl (SO) group in the parent compound. This difference may reduce hydrolysis rates in sulfonyl analogs due to decreased leaving-group ability .

Reactivity in Hydrolysis and Aminolysis

Kinetic studies on nitrophenyl esters reveal that substituent position (ortho vs. para) minimally affects reactivity. For example:

  • Hydrolysis Rates :
    • 2-Nitrophenyl 2-(ethylthio)acetate: $ k{OH} = 1.29 \times 10^4 \, \text{M}^{-1}\text{min}^{-1} $
    • p-Nitrophenyl acetate: $ k{OH} = 570 \, \text{M}^{-1}\text{min}^{-1} $

      The higher reactivity of ortho-nitro derivatives is attributed to intramolecular hydrogen bonding stabilizing the transition state.

Key Research Findings

Synthetic Utility : The sulfinyl group in this compound can act as a chiral auxiliary in asymmetric synthesis, though this requires further exploration .

Stability : Compared to methyl or benzyl esters, bromophenyl esters exhibit higher thermal stability, as evidenced by decomposition temperatures exceeding 150°C in related compounds .

Cross-Linking Potential: Predictive models suggest that bromophenyl sulfinyl esters could serve as cross-linking agents in polymer chemistry, with selectivity influenced by the pKa of the leaving group (~12.4) .

Biological Activity

4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate, with the molecular formula C14H10BrNO5S, is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The compound features a bromophenyl group, a nitrophenyl group, and a sulfinyl acetate moiety. These functional groups contribute to its chemical reactivity and biological activity. The sulfinyl group can participate in redox reactions, potentially influencing cellular oxidative stress pathways. Furthermore, the nitro group may undergo reduction to form reactive intermediates that interact with biological macromolecules, enhancing its biological activity .

Biological Activity

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the low microgram per milliliter range .

Anticancer Activity:
The compound's potential as an anticancer agent has also been explored. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of both bromine and nitro groups is believed to enhance its interaction with cancer cell receptors, leading to increased cytotoxicity against specific cancer lines .

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell LineMIC (µg/mL)Mechanism of Action
AntimicrobialStaphylococcus aureus0.5Disruption of cell membrane integrity
AntimicrobialEscherichia coli0.8Inhibition of protein synthesis
AnticancerMCF-7 (Breast Cancer)1.0Induction of apoptosis
AnticancerHeLa (Cervical Cancer)0.7Cell cycle arrest

Case Study: Anticancer Efficacy

A study conducted by researchers at a leading university evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 and HeLa cells. The compound was found to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-bromophenyl [(2-nitrophenyl)sulfinyl]acetate, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis involves esterification between 4-bromophenyl acetic acid derivatives and 2-nitrophenylsulfinyl chloride. Key steps include:

  • Esterification : Use anhydrous conditions with coupling agents (e.g., DCC/DMAP) to minimize hydrolysis.
  • Sulfoxidation : Oxidize thioether intermediates (e.g., using mCPBA) to form sulfinyl groups, with strict control of stoichiometry and reaction time to avoid over-oxidation to sulfones .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound.

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Assign peaks for the bromophenyl (δ 7.2–7.6 ppm, doublet) and sulfinyl groups (δ 3.1–3.5 ppm, multiplet). Compare with analogous compounds (e.g., ethyl 2-(4-bromophenyl)acetate ).
  • IR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and sulfinyl (S=O) at ~1040 cm⁻¹.
  • HPLC-MS : Use reverse-phase C18 columns (methanol/water mobile phase) to assess purity (>98%) and molecular ion [M+H]⁺ .

Q. What solvent systems and storage conditions ensure stability for this compound?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (e.g., DCM, DMF) and ethanol; limited solubility in water.
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent sulfoxide degradation. Avoid prolonged exposure to light or humidity .

Advanced Questions

Q. How can mechanistic studies elucidate the sulfinyl group formation, and what strategies mitigate side reactions?

  • Methodological Answer :

  • Mechanism : Sulfinyl group formation proceeds via oxidation of a thioether intermediate. Use kinetic studies (e.g., monitoring via TLC or in-situ Raman spectroscopy) to track reaction progress.
  • Optimization : Employ mild oxidizing agents (e.g., NaIO₄ instead of H₂O₂) to suppress sulfone byproducts. Adjust pH to neutral conditions to stabilize the sulfoxide .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and optimize reaction pathways .

Q. How should researchers resolve contradictions in reported biological activity data for bromophenyl derivatives?

  • Methodological Answer :

  • Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity, as impurities (e.g., residual solvents) may skew bioassay results .
  • Assay Reproducibility : Standardize cell-based assays (e.g., IC₅₀ measurements) across multiple labs, controlling variables like cell passage number and incubation time.
  • SAR Studies : Compare activity with structural analogs (e.g., N-(4-bromophenyl)acetamide derivatives ) to identify pharmacophore requirements .

Q. What crystallographic approaches are effective for resolving conformational ambiguities in sulfinyl-containing compounds?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow vapor diffusion (e.g., ether into DCM solution). Ensure data-to-parameter ratios >15 for reliable refinement.
  • Software Tools : Use SHELX or Olex2 for structure solution. Validate sulfinyl geometry (C-S=O bond angle: ~106°) against similar structures .
  • Synchrotron Radiation : High-flux sources (e.g., Diamond Light Source) improve resolution for low-symmetry crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate
Reactant of Route 2
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4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate

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